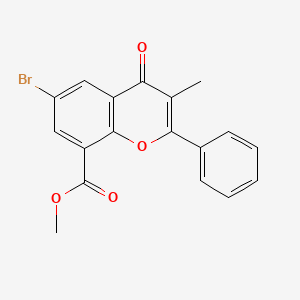

Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate

Description

Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate is a complex organic compound belonging to the chromene family

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO4/c1-10-15(20)13-8-12(19)9-14(18(21)22-2)17(13)23-16(10)11-6-4-3-5-7-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFXNWPNZORHNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2C(=O)OC)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537278 | |

| Record name | Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91849-09-1 | |

| Record name | Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate typically involves multiple steps, starting with the construction of the chromene core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable phenyl aldehyde with a β-keto ester in the presence of a base. Subsequent bromination and methylation steps are then employed to introduce the bromo and methyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow reactors can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different substituents at the bromo position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium iodide (NaI) in acetone.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Different halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its bromo group makes it a valuable substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Biology: Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. These activities make it a candidate for drug development and therapeutic applications.

Medicine: The compound's biological activities have led to research into its potential use as a therapeutic agent. Studies have explored its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the materials science industry, this compound can be used as a building block for the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact mechanism can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate: This compound lacks the bromo group present in Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate, which affects its reactivity and biological activity.

Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-7-carboxylate: This compound has a similar structure but with a different position of the bromo group, leading to variations in its chemical properties and biological activities.

Uniqueness: this compound stands out due to its unique combination of functional groups and its potential applications in various fields. Its bromo group, in particular, makes it a versatile intermediate for further chemical modifications and applications.

Biological Activity

Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate (CAS Number: 91849-09-1) is a synthetic compound belonging to the chromone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Before delving into biological activities, it is essential to understand the chemical properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃BrO₄ |

| Molecular Weight | 373.20 g/mol |

| LogP | 4.3175 |

| PSA | 56.51 Ų |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that compounds with similar structures exhibit significant inhibitory effects on monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can potentially lead to increased levels of these neurotransmitters in the brain, suggesting a role in treating neurodegenerative disorders like Parkinson's disease .

1. Antioxidant Activity

This compound has demonstrated notable antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's structure suggests it may scavenge free radicals effectively, thereby reducing cellular damage .

2. Anti-inflammatory Effects

Studies have shown that derivatives of chromone compounds exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX). This compound may similarly exert these effects, contributing to its potential use in treating inflammatory conditions .

3. Neuroprotective Effects

Given its MAO-B inhibitory action, this compound could provide neuroprotective benefits. Research on similar chromone derivatives indicates they might help mitigate neurodegeneration by preserving dopaminergic neurons and improving cognitive functions .

Case Study: MAO-B Inhibition

A study highlighted that chromone derivatives with specific substitutions showed varying degrees of MAO-B inhibition. For example, compounds with methyl groups at strategic positions demonstrated IC50 values ranging from 2.28 μM to higher values depending on their structural modifications . Although specific data for this compound was not detailed, it is reasonable to infer similar potency based on structural analogies.

Table: Comparative IC50 Values of Related Compounds

| Compound | IC50 (μM) |

|---|---|

| Chromone Derivative A | 5.07 |

| Chromone Derivative B | 4.20 |

| Methyl 6-bromo analog | TBD |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 6-bromo-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving triazine intermediates or nucleophilic substitution. For example, coupling reactions using trichlorotriazine derivatives (e.g., 2,4,6-trichlorotriazine) with phenols under controlled basic conditions (e.g., K₂CO₃ in acetone) are critical for regioselectivity. Stepwise optimization includes temperature modulation (0–60°C) and stoichiometric adjustments to minimize by-products like unreacted intermediates. Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

-

X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART CCD) with SHELX software (SHELXL for refinement) confirms absolute configuration. Key parameters include unit cell dimensions (e.g., monoclinic , Å, Å, Å, ) and hydrogen-bonding networks .

-

Spectroscopy : H/C NMR (DMSO-) identifies substituents (e.g., Br at C6, methyl ester at C8). IR confirms carbonyl (C=O) and hydroxyl (O–H) groups.

Table 1 : Crystallographic Data for Related Chromene Derivatives

Parameter Value ( ) Crystal system Monoclinic Space group (Å) 10.489, 11.470, 18.803 (°) 92.127 (ų) 2260.6 4

Advanced Research Questions

Q. How should researchers resolve discrepancies between spectroscopic data and X-ray crystallography results during characterization?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., solvent-induced conformational changes in NMR vs. static crystal structures). To resolve:

- Perform variable-temperature NMR to assess rotational barriers of substituents (e.g., phenyl groups).

- Validate hydrogen-bonding patterns via Hirshfeld surface analysis (e.g., O–H⋯O interactions in dimethylformamide solvates ).

- Cross-validate using DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond lengths/angles.

Q. What strategies are recommended for refining crystal structures when encountering twinning or disorder?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, refine twin fractions using high-resolution () data to avoid overfitting .

- Disorder : Apply PART/SUMP restraints for split positions (e.g., solvent molecules). Validate with residual density maps (<0.5 eÅ⁻³) and occupancy refinement.

- Software : ORTEP-3 visualizes disorder/twinning for manual adjustment .

Q. How do intermolecular interactions influence the supramolecular architecture of this compound?

- Methodological Answer : The planar chromene ring system (deviation <0.02 Å) enables - stacking (3.8–4.2 Å spacing) and hydrogen bonding (O–H⋯O: 2.7–2.9 Å). Solvent molecules (e.g., dimethylformamide) form bifurcated hydrogen bonds with carboxylic acid groups, stabilizing layered packing. These interactions are validated via Mercury 4.0’s packing diagrams and PLATON’s void analysis .

Key Methodological Takeaways

- Synthesis : Prioritize stepwise coupling and purification to avoid bromine displacement side reactions.

- Crystallography : Use SHELX for high- datasets and validate with ORTEP-3 for graphical clarity .

- Data Contradictions : Cross-reference dynamic (NMR) and static (X-ray) data with computational models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.